Product packaging for 1h-Furo[2,3-g]indole(Cat. No.:CAS No. 131238-25-0)

1h-Furo[2,3-g]indole

Cat. No.: B590931
CAS No.: 131238-25-0
M. Wt: 157.172
InChI Key: QNQFFWHNHVLOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Furo[2,3-g]indole (CAS Registry Number 131238-25-0) is a tricyclic heteroaromatic organic compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol . This fused ring system integrates indole and furan structural motifs, making it a scaffold of significant interest in medicinal chemistry and organic synthesis. Researchers value this structure as a core building block for developing novel bioactive molecules. Furoindole-based structures have been identified as promising scaffolds in oncology research, with studies showing that related tricyclic furoindoles exhibit promising individual cytotoxic efficiency against cancer cell lines, including breast cancer cells . The broader class of indole derivatives is well-known for its diverse biological activities, including potential antiviral, anti-inflammatory, and anticancer properties, which underpins the research value of this specific fused ring system . As a key intermediate, this compound can be utilized in the synthesis of more complex polycyclic structures for application in drug discovery programs and as a tool compound in biological mechanism studies. This product is intended for research and development purposes only. It is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO B590931 1h-Furo[2,3-g]indole CAS No. 131238-25-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131238-25-0

Molecular Formula

C10H7NO

Molecular Weight

157.172

IUPAC Name

1H-furo[2,3-g]indole

InChI

InChI=1S/C10H7NO/c1-2-9-8(4-6-12-9)10-7(1)3-5-11-10/h1-6,11H

InChI Key

QNQFFWHNHVLOFH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CO2)C3=C1C=CN3

Synonyms

1H-Furo[2,3-g]indole (9CI)

Origin of Product

United States

Synthetic Methodologies for 1h Furo 2,3 G Indole and Its Core Derivatives

Strategies for Annulation and Ring Closure to Form the Furo[2,3-g]indole Skeleton

The construction of the fused furo[2,3-g]indole system relies heavily on annulation and ring closure reactions, where a new ring is formed onto a pre-existing indole (B1671886) or furan (B31954) core. These strategies are pivotal in assembling the characteristic tricyclic structure.

Cyclization Reactions of Appropriately Functionalized Precursors

A fundamental approach to the furo[2,3-g]indole framework involves the cyclization of suitably substituted indole precursors. A common strategy begins with a 6-hydroxyindole (B149900) derivative. researchgate.net To prevent unwanted side reactions at the indole nitrogen, it is often protected, for instance, with a tosyl group. researchgate.net The phenolic hydroxyl group is then alkylated using an α-haloketone in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net The resulting ether intermediate undergoes a base-mediated intramolecular cyclization to furnish the furan ring, yielding the N-tosylated furo[2,3-g]indole. researchgate.net Subsequent deprotection of the indole nitrogen, typically with potassium hydroxide (B78521) in methanol (B129727), affords the final furo[2,3-g]indole product. researchgate.net

Another notable cyclization strategy involves a photochemical benzannulation. This method utilizes the reaction between an α-diazo ketone and an ynamide to construct a benzothiophene (B83047) scaffold bearing substituents that facilitate subsequent cyclizations to form the nitrogen and oxygen heterocyclic rings, ultimately leading to a tetracyclic furo[2,3-g]thieno[2,3-e]indole system. acs.orgnih.gov

Furthermore, cascade reactions involving the dearomatization of indole derivatives have been developed. For instance, the reaction of tryptophols with electrophilic reagents can initiate a cascade of electrophilic aromatic addition and subsequent trapping of an iminium ion to construct furoindoline skeletons. rsc.org

Starting Material Key Reagents & Conditions Intermediate Final Product Reference
6-Hydroxyindole derivative1. N-protection (e.g., TsCl) 2. Alkylation with α-haloketone (e.g., K₂CO₃, DMF) 3. Base-mediated cyclization (e.g., NaOH/MeOH) 4. DeprotectionN-protected 6-alkoxyindole1H-Furo[2,3-g]indole researchgate.net
α-Diazo ketone and ynamidePhotochemical irradiationSubstituted benzothiopheneFuro[2,3-g]thieno[2,3-e]indole acs.orgnih.gov
TryptopholsElectrophilic methylation reagentIminium ionFuroindolines rsc.org

Palladium-Catalyzed Cyclizations and Carbonylative Processes for Furoindole Construction

Palladium catalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including furo[2,3-g]indoles. These methods often offer high efficiency and selectivity. A prominent example is the palladium-catalyzed, carbon monoxide-mediated reductive cyclization. nih.gov This has been applied to the synthesis of the related 1H,8H-pyrrolo[3,2-g]indoles from 1,4-dialkenyl-2,3-dinitrobenzenes. nih.gov The process involves a double reductive cyclization, where the nitro groups are reduced and cyclize to form the two pyrrole (B145914) rings. nih.gov While not directly forming a furan ring, the principles of palladium-catalyzed reductive cyclization are highly relevant.

Palladium-catalyzed carbonylative double cyclization of functionalized 2-alkynylanilines has been used to synthesize dihydro-1H-furo[3,4-b]indol-1-ones. beilstein-journals.org This reaction proceeds via CO insertion and intramolecular nucleophilic attack by a hydroxy group. beilstein-journals.org Similarly, a two-step palladium-catalyzed procedure involving a Suzuki–Miyaura cross-coupling followed by a double Buchwald–Hartwig reaction has been developed for the synthesis of benzo researchgate.netnih.govfuro[3,2-b]indoles. beilstein-journals.org

A palladium iodide-catalyzed oxidative carbonylation of 4-(2-aminophenyl)-3-yn-1-ols demonstrates selective double cyclization, leading to dihydrofuroquinolinone derivatives. core.ac.uk This process involves an initial O-cyclization followed by N-cyclocarbonylation. core.ac.uk

Catalyst System Substrate Key Features Product Reference
Pd(OAc)₂, PPh₃1,4-Dialkenyl-2,3-dinitrobenzenesDouble reductive cyclization1H,8H-Pyrrolo[3,2-g]indoles nih.gov
PdCl₂(PPh₃)₂, Et₃N2-(2-Bromophenyl)-1H-indolesCarbonylative cyclizationIndolo[1,2-c]quinazolin-6(5H)-ones nih.gov
Pd₂(dba)₃, BINAP2-Alkynylphenols and anilinesSuzuki-Miyaura coupling and double Buchwald-Hartwig reactionBenzo researchgate.netnih.govfuro[3,2-b]indoles beilstein-journals.org
PdI₂, KI4-(2-Aminophenyl)-3-yn-1-olsOxidative carbonylative double cyclizationDihydrofuroquinolinone derivatives core.ac.uk

Multi-Component and One-Pot Synthetic Approaches to Furo[2,3-g]indole Analogs

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. tandfonline.com These reactions are characterized by their operational simplicity, high atom economy, and ability to rapidly generate molecular diversity. tandfonline.com

One such approach involves the one-pot synthesis of benzo[a]furo[2,3-c]phenazine derivatives. tandfonline.comresearchgate.net This is achieved through a multi-component reaction of 2-hydroxynaphthalene-1,4-dione, an arylglyoxal, and an indole in the presence of H₃PW₁₂O₄₀@Fe₃O₄-ZnO magnetic core-shell nanoparticles as a catalyst under solvent-free conditions using microwave irradiation. tandfonline.com

Another example is the asymmetric synthesis of furo[2,3-b]pyrrole derivatives from 3-butynamines, glyoxylic acid, and anilines using a dual catalytic system composed of a gold complex and a chiral phosphoric acid. rsc.org While not directly yielding furo[2,3-g]indoles, this methodology showcases the power of MCRs in constructing fused furo-heterocyclic systems.

Total Synthesis and Semisynthesis of Defined Furo[2,3-g]indole Analogs

The total synthesis of natural products containing the furo[2,3-g]indole core or its analogs often serves as a platform for validating and refining synthetic methodologies. For instance, the total synthesis of the tetracyclic indole alkaloid ht-13-A involved a key palladium-mediated reductive N-heterocyclization step. rsc.org The synthesis of perophoramidine (B1225730) utilized an interrupted Fischer indolization to construct a tetracyclic indoline (B122111) unit. rsc.org

The synthesis of furoindoline alkaloids like esermethol and physovenine (B1202764) has been achieved through a cascade dearomatization of substituted indoles. rsc.org This approach provides a direct route to C3 methyl-substituted pyrroloindolines and furoindolines from readily available indole derivatives. rsc.org

Green Chemistry Principles and Sustainable Practices in Furo[2,3-g]indole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like furo[2,3-g]indoles to minimize environmental impact. This includes the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-assisted organic synthesis has emerged as a key green technology, often leading to shorter reaction times, higher yields, and cleaner reactions. tandfonline.com The multi-component synthesis of benzo[a]furo[2,3-c]phenazine derivatives under solvent-free conditions using microwave irradiation is a prime example of a green synthetic protocol. tandfonline.com The use of water as a solvent, as demonstrated in the synthesis of furo[2,3-d]pyrimidines, is another significant step towards sustainable chemistry. nih.gov

The development of reusable catalysts, such as the magnetic core-shell nanoparticles used in the aforementioned MCR, also aligns with green chemistry principles by simplifying product purification and reducing waste. tandfonline.com The use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) [bmim(BF4)] as a recyclable catalyst in Fischer indole synthesis further highlights the move towards more sustainable synthetic practices. acgpubs.org

Chemical Reactivity and Functionalization of 1h Furo 2,3 G Indole

Electrophilic and Nucleophilic Substitution Reactions on the Furo[2,3-g]indole System

The reactivity of the 1H-furo[2,3-g]indole system in substitution reactions is governed by the electronic nature of the fused indole (B1671886) and furan (B31954) rings. The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. Generally, electrophilic substitution on the parent indole ring occurs preferentially at the C3 position. chim.it However, in the fused furo[2,3-g]indole system, the reactivity is modulated. For isosteric systems like benzo[b]furo[2,3-c]pyridines, electrophilic substitution reactions such as nitration and acylation have been shown to occur exclusively on the benzene (B151609) ring, at positions C6 and C8. researchgate.net

The synthesis of the furo[2,3-g]indole core itself often proceeds via a key nucleophilic substitution step. For instance, the preparation of various furo[2,3-g]indoles begins with the nucleophilic attack of a hydroxyindole, such as a 6-hydroxyindole (B149900) derivative, on an α-haloketone. mdpi.comresearchgate.net This reaction forms an ether intermediate which subsequently cyclizes to create the furan ring. researchgate.net

Furthermore, direct nucleophilic substitution on the indole nitrogen has been demonstrated for activated precursors like 1-hydroxyindole (B3061041) derivatives, which react with nucleophiles in acidic media. clockss.org While the furo[2,3-g]indole system itself is not typically subjected to direct nucleophilic aromatic substitution on the carbocyclic ring, functional groups introduced onto the scaffold can undergo substitution. For example, chloro-substituted precursors of related furo-fused systems can be substituted by amines under thermal conditions. nih.gov

Oxidation and Reduction Chemistry of Furo[2,3-g]indole Derivatives

The oxidation and reduction chemistry of the furo[2,3-g]indole scaffold provides pathways to both construct the aromatic system and to introduce further functionalization.

Oxidation: A common synthetic route to fully aromatic 1H-furo[2,3-g]indoles involves the oxidation of their dihydro precursors, 7,8-dihydro-1H-furo[2,3-g]indoles. mdpi.com These dihydro intermediates can be synthesized through the coupling of 5-hydroxyindole (B134679) with nitrostilbenes. The subsequent aromatization to the furo[2,3-g]indole system is efficiently achieved using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mdpi.com

Reduction: While specific reduction reactions on the fully aromatic this compound are not extensively detailed in the provided literature, the general chemistry of related heterocycles suggests that the system can be modified with reducing agents. For instance, reduction reactions on derivatives can modify functional groups to alter the compound's properties. In a broader context of indole chemistry, the reduction of indoline (B122111) precursors is a method for forming the indole ring. rsc.org

Cycloaddition Reactions Involving Furo[2,3-g]indole Derivatives

The fused furan and indole rings in the this compound system provide dienophilic and/or dienic components for cycloaddition reactions, enabling the construction of more complex polycyclic structures.

[4+3] Cycloaddition: Derivatives of the 7,8-dihydro-1H-furo[2,3-g]indole precursor have been utilized in (4+3) cycloaddition reactions to synthesize cyclohepta[b]indoles with high yields. This demonstrates the potential of the vinyl-indole-like structure within the scaffold to act as a 4π component in reactions with 3-atom synthons.

[4+2] Cycloaddition (Diels-Alder Reactions): The furan moiety is a classic diene for Diels-Alder reactions. In a tandem Ugi/intramolecular Diels-Alder reaction sequence, Ugi adducts derived from 3-(furan-2-yl)acrylaldehyde undergo spontaneous [4+2] cycloaddition. beilstein-journals.org In this case, a double bond from the furan ring and an exocyclic double bond act as the diene, leading to the formation of furo[2,3-f]isoindole derivatives. beilstein-journals.org Although this example involves an isomeric system, it highlights the inherent reactivity of the furan ring in such cycloadditions. The indole C2-C3 double bond can also participate in cycloaddition reactions, offering a route to carbazole (B46965) derivatives. researchgate.net

Derivatization Strategies for Structural Diversification of the Furo[2,3-g]indole Scaffold

The structural diversity of furo[2,3-g]indole derivatives is achieved through various functionalization strategies targeting the indole nitrogen, the furan ring, and peripheral positions on the benzene ring.

Modifications at the Indole Nitrogen Atom

The indole nitrogen atom is a primary site for modification, which can be crucial for directing reactivity at other positions or for installing desired functionalities.

N-Protection and Deprotection: To prevent unwanted alkylation or acylation at the indole nitrogen during synthesis, protecting groups are often employed. The tosyl (Ts) group is a common choice. For example, 3-(4-chlorophenyl)-6-hydroxy-4-methoxy-1-(toluene-4-sulfonyl)indole-7-carbaldehyde is used as a starting material for building the furan ring. researchgate.net After the furo[2,3-g]indole core is formed, the tosyl group can be efficiently removed via base hydrolysis with potassium hydroxide (B78521) in methanol (B129727) to yield the free N-H indole. researchgate.net

N-Functionalization: Direct functionalization of the indole nitrogen is a key strategy for creating analogues. The treatment of a parent 2-(1H-indol-3-yl)quinazolin-4(3H)-one with benzoyl chloride, for instance, yields the N-benzoylated product, demonstrating a straightforward method for N-acylation. nih.gov

Functionalization of the Furan Ring and Peripheral Sites

The furan ring is typically constructed from a pre-functionalized indole, which allows for the introduction of substituents at specific positions.

Furan Ring Construction: A prevalent method involves the alkylation of a 6-hydroxyindole at the phenolic oxygen with various α-haloketones (e.g., chloroacetone, 2-bromo-1-phenylethan-1-one). researchgate.net A subsequent base-mediated intramolecular cyclization (e.g., aldol (B89426) condensation) and dehydration forges the furan ring. The choice of α-haloketone directly determines the substituent at the C2 position of the resulting furo[2,3-g]indole. researchgate.net

Peripheral Site Functionalization: Substituents can be present on the starting indole's benzene ring and carried through the synthesis. Research has utilized a 6-hydroxy-4-methoxyindole-7-carbaldehyde, meaning the final furo[2,3-g]indole product retains the methoxy (B1213986) and carbaldehyde groups at the C5 and C8 positions, respectively. researchgate.net

Side-Chain Elaboration and Influence of Substituent Effects

The properties and reactivity of the furo[2,3-g]indole core can be fine-tuned by the introduction and elaboration of side chains.

Side-Chain Introduction: The substituents on the furo[2,3-g]indole scaffold are often dictated by the choice of starting materials. In the synthesis of 7,8-dihydro-1H-furo[2,3-g]indoles, coupling 5-hydroxyindole with various β-nitrostilbenes allows for the introduction of diverse aryl groups at the C8 position and other substituents at the C7 position of the dihydro precursor. mdpi.com These substituents can be electron-donating or electron-withdrawing, which in turn influences the efficiency of the subsequent oxidation to the fully aromatic furo[2,3-g]indole. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies for 1h Furo 2,3 G Indole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 1H-Furo[2,3-g]indole analogs. jchps.com Both ¹H and ¹³C NMR provide detailed information about the molecular framework. azooptics.com

In ¹H NMR, the number of signals corresponds to the different types of protons, while their chemical shifts (δ) indicate the electronic environment of each proton. For instance, in a study of 8-(4-Methoxyphenyl)-7-(2-(methylsulfonyl)phenyl)-7,8-dihydro-1H-furo[2,3-g]indole, specific proton signals were observed, such as a singlet at 8.14 ppm attributed to the indole (B1671886) NH proton. mdpi.com The coupling constants (J values) between adjacent protons provide valuable information about the connectivity of atoms within the molecule. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. azooptics.com The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of attached functional groups. For example, in the ¹³C NMR spectrum of 8-(4-Methoxyphenyl)-7-(2-(methylsulfonyl)phenyl)-7,8-dihydro-1H-furo[2,3-g]indole, signals corresponding to the aromatic, furan (B31954), indole, and sulfonyl carbons can be distinctly identified. mdpi.com The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecular structure.

Table 1: Representative ¹H NMR Data for a this compound Analog

High-Resolution Mass Spectrometry (HRMS) Applications in Compound Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy, which is crucial for identifying newly synthesized this compound analogs. acs.org By providing an exact mass measurement, HRMS can confirm the molecular formula of a compound.

For example, in the analysis of various 7,8-dihydro-1H-furo[2,3-g]indole derivatives, HRMS with electrospray ionization (ESI) was used to obtain the exact mass of the protonated molecule [M+H]⁺. mdpi.com The measured mass is then compared to the calculated mass for the proposed molecular formula. A close match between the found and calculated mass, typically within a few parts per million (ppm), provides strong evidence for the compound's identity. mdpi.comacs.org

HRMS is also valuable for assessing the purity of a sample. The presence of ions with unexpected mass-to-charge ratios can indicate the presence of impurities or byproducts from the synthesis.

Table 2: HRMS Data for Selected this compound Analogs

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and, for chiral molecules, its absolute configuration. chem-soc.si The determination of the absolute configuration is crucial for understanding the biological activity of chiral this compound analogs.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This data is used to generate an electron density map, from which the positions of the individual atoms can be determined. For chiral compounds, anomalous dispersion effects can be used to determine the absolute stereochemistry. chem-soc.si

For instance, the absolute configuration of a key intermediate in the synthesis of certain heterocyclic compounds was definitively confirmed using X-ray crystallographic analysis. taylorandfrancis.com This technique has been successfully applied to various complex indole alkaloids to establish their intricate three-dimensional structures. acs.org

Advanced Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" that is unique to a specific compound. nanografi.commdpi.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. uni-siegen.de

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. uni-siegen.de For example, the IR spectrum of a this compound derivative would show characteristic absorption bands for the N-H stretch of the indole ring, C=C stretching of the aromatic rings, and C-O stretching of the furan ring.

Table 3: Compound Names Mentioned in the Article

Mechanistic Biological Activity and Molecular Pharmacology of Furo 2,3 G Indole Derivatives

Identification and Characterization of Putative Molecular Targets

The biological effects of furo[2,3-g]indole derivatives stem from their interaction with specific molecular targets, primarily enzymes and receptors. Research has identified several putative targets, revealing a diverse pharmacological profile for this class of compounds.

Furoindole derivatives have been identified as inhibitors of several key enzymes implicated in disease. The planar, fused-ring structure of the furoindole core allows for effective interaction with the active sites of various enzymes. vulcanchem.com

Cyclin-Dependent Kinase 2 (CDK2): A series of furo[2,3-b]indol-3a-ol derivatives were synthesized and evaluated as potential inhibitors of Cyclin-dependent kinase 2 (CDK2), an enzyme often overexpressed in cancer. nih.gov In silico screening identified compounds with excellent binding energies, suggesting their potential as anticancer agents by targeting cell cycle control. nih.gov

Topoisomerases I and II: Amino-substituted derivatives of the related dihydrofuro[3,2-e]pyrido[4,3-b]indole series have demonstrated significant cytotoxic properties. nih.gov One of the most active compounds was found to inhibit both DNA topoisomerase I and II, crucial enzymes for DNA replication and repair. nih.gov

Epidermal Growth Factor Receptor (EGFR): Hybrid molecules combining a furopyrimidone scaffold with other chemical moieties have shown potent inhibitory activity against EGFR, a key target in cancer therapy. nih.gov One such coumarin–furo[2,3-d]pyrimidone conjugate demonstrated an IC₅₀ value of 1.53 μM for EGFR inhibition. nih.gov While not the exact furo[2,3-g]indole scaffold, this suggests the potential of fused furo-heterocyclic systems to target protein kinases.

Myeloperoxidase and 5-Lipoxygenase: Mechanistic studies on a fluorinated furo[2,3-e]indole derivative indicated inhibition of myeloperoxidase and 5-lipoxygenase, enzymes involved in inflammation and tumor progression. vulcanchem.com

Derivatives of the 1H-furo[2,3-g]indole core have shown high affinity and selectivity for specific G-protein coupled receptors (GPCRs).

Melatonin (B1676174) Receptors (mt1 and MT2): The compound N-[2-[2,3,7,8-tetrahydro-1H-furo(2,3-g)indol-1-yl]ethyl]acetamide (GR196429) is a potent and selective agonist for human mt1 (B8134400) and MT2 melatonin receptors. nih.gov It displayed high affinity with pKi values of 9.9 for mt1 and 9.8 for MT2. nih.gov In cells expressing these receptors, GR196429 mimicked the action of melatonin by dose-dependently inhibiting forskolin-stimulated cAMP accumulation. nih.gov This compound was also found to modulate circadian rhythms in an in vitro model, demonstrating a functional consequence of its receptor binding. nih.gov

Serotonin (B10506) Receptors (5-HT): The related tetrahydrospiro[furo[2,3-f]indole] derivative, SB224289, was identified as an antagonist at the 5-HT1B receptor. nih.gov It displayed inhibition of basal [35S]-GTPγS binding, indicating it acts as an inverse agonist at this receptor subtype. nih.gov Another class of 1-(1-indolinyl)-2-propylamines, synthesized from a tetrahydrofuro[2,3-g]indole precursor, were evaluated as 5-HT2C receptor agonists for potential obesity treatment. molaid.com

Enzyme Inhibition Mechanisms and Kinetics

Structure-Activity Relationship (SAR) Studies for Target-Specific Modulation

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of furoindole derivatives. Research has shown that modifications at various positions on the furoindole scaffold significantly impact biological activity.

Influence of Isomeric Scaffolds: SAR analysis of tricyclic dihydropyranoindoles revealed that the position of the fused oxygen-containing ring is important for cytotoxic efficiency. chim.it Compounds with a dihydropyrano[3,2-e]indole system were found to be more potent against neuroblastoma cells than isomers with the dihydropyrano[2,3-g]indole scaffold. chim.it

Substituent Effects: For developing selective modulators, systematic variation of substituents is a key strategy. This includes introducing electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (-OCH₃, -NH₂) groups to modulate the electronic properties of the molecule. The fluorine atom in some furoindole derivatives is thought to enhance membrane permeability and binding affinity. vulcanchem.com

Bioisosteric Replacement: Replacing the furan (B31954) oxygen with other heteroatoms, such as sulfur (to form a thienoindole) or nitrogen, can be used to assess the impact of the heteroatom on biological activity and target binding.

Investigation of Cellular Pathways and Molecular Cascades Modulated by Furo[2,3-g]indole Analogs

The interaction of furo[2,3-g]indole analogs with their molecular targets initiates a cascade of downstream cellular events.

Apoptosis and Cell Cycle Arrest: Certain furoindole derivatives exhibit pro-apoptotic activity in cancer cell lines. vulcanchem.com For example, a furo[3,2-e]pyrido[4,3-b]indole derivative that inhibits topoisomerases I and II was shown to induce a massive accumulation of leukemia cells in the G2+M phase of the cell cycle, ultimately leading to cell death. nih.gov

Signal Transduction Pathways: As an agonist at mt1/MT2 receptors, the furo[2,3-g]indole derivative GR196429 modulates the adenylyl cyclase pathway, leading to a decrease in intracellular cAMP levels. nih.gov This pathway is a key signaling cascade for many GPCRs.

Dopamine Release: In rabbit retina, GR196429 was shown to inhibit the calcium-dependent release of dopamine, an effect that was antagonized by a melatonin receptor antagonist, confirming the pathway's dependence on melatonin receptor activation. nih.gov

Advanced techniques such as transcriptomics (RNA-seq) and proteomics (SILAC labeling and LC-MS/MS) can be employed to identify dysregulated pathways and quantify changes in protein expression (e.g., Bcl-2, caspase-3) in response to treatment with these compounds.

Computational Approaches to Ligand-Target Interactions (Molecular Docking, Pharmacophore Modeling)

Computational methods are increasingly used to predict and understand the interactions between furoindole derivatives and their biological targets, guiding the design of new and more potent compounds.

Molecular Docking: Docking studies are performed to predict the binding modes and affinities of furoindole derivatives within the active sites of target proteins. For instance, in silico screening of furo[2,3-b]indol-3a-ol derivatives against CDK2 revealed compounds with excellent binding energies, helping to prioritize candidates for synthesis and biological testing. nih.gov Docking can also be used to predict binding to targets like topoisomerase II or tubulin.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This model can then be used to screen virtual libraries for new compounds with the potential to bind to the target of interest.

Molecular Dynamics (MD) Simulation: MD simulations are used to investigate the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of the furoindole derivatives, which can influence their reactivity and binding affinity. nih.gov

These computational approaches are integral to modern drug discovery, enabling a more rational design of target-specific furo[2,3-g]indole analogs. vulcanchem.comnih.gov

Conclusion and Outlook in 1h Furo 2,3 G Indole Research

Summary of Current Research Progress and Knowledge Gaps in Furo[2,3-g]indole Chemistry and Biology

Current research has laid a foundational understanding of the synthesis and potential biological relevance of the 1H-furo[2,3-g]indole core. Synthetic efforts have predominantly focused on the cyclization of suitably activated indole (B1671886) precursors. A common strategy involves the alkylation of 6-hydroxyindole (B149900) derivatives with α-haloketones, followed by base-catalyzed cyclization to form the fused furan (B31954) ring. researchgate.netmdpi.com Researchers have successfully synthesized various 7,8-dihydro-1H-furo[2,3-g]indole derivatives, which can then be aromatized to the fully conjugated furo[2,3-g]indole system. mdpi.comresearchgate.net

Biologically, the furoindole class of compounds, in a broader sense, is known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiallergic properties. beilstein-journals.orgbeilstein-journals.org Specifically for the furo[2,3-g]indole scaffold, studies have highlighted its potential in cancer therapy. For instance, certain derivatives have been investigated for their ability to enhance the efficacy of histone deacetylase (HDAC) inhibitors like suberoylanilide hydroxamic acid (SAHA), particularly against neuroblastoma and breast cancer cell lines. mdpi.com

Despite this progress, significant knowledge gaps remain. The parent this compound system itself remains relatively underexplored compared to its other isomers, such as the furo[3,2-b] or [2,3-b] systems. researchgate.net While methods for creating substituted derivatives exist, a comprehensive exploration of the scaffold's fundamental chemical reactivity—such as its behavior in electrophilic substitution or the selective functionalization of the furan versus the indole moiety—is lacking. Furthermore, for many of the synthesized compounds, the precise molecular targets and mechanisms of biological action are not yet fully elucidated. The scope of biological screening has been somewhat narrow, with a primary focus on anticancer activity, leaving other potential therapeutic areas largely unexplored.

Emerging Trends and Future Directions in Furo[2,3-g]indole Synthetic and Mechanistic Studies

The field is witnessing a shift towards more sophisticated and efficient synthetic methodologies. An emerging trend is the development of tandem or one-pot reactions that allow for the construction of the complex heterocyclic system with greater efficiency and atom economy. researchgate.netresearchgate.net Modern catalytic methods, including palladium-catalyzed cross-coupling and C-H functionalization reactions, are being explored to build and decorate the furoindole core, offering pathways to novel derivatives that were previously difficult to access. beilstein-journals.orgacs.org For related heterocyclic systems, advanced strategies like ynamide-based benzannulation have been reported, suggesting that such innovative approaches could be adapted for the synthesis of complex furo[2,3-g]indoles. researcher.lifenih.gov

A significant emerging trend is the integration of computational chemistry into synthetic and mechanistic studies. The use of Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations is becoming instrumental in understanding reaction pathways, predicting regioselectivity, and rationalizing observed outcomes. mdpi.comnih.gov This synergy of theoretical and experimental work represents a move away from empirical-based discovery toward the rational design of synthetic targets and processes.

Future synthetic work will likely concentrate on developing stereoselective and more environmentally benign ("green") protocols. A major direction will be the exploration of late-stage functionalization of the this compound nucleus. This would enable the rapid generation of diverse chemical libraries from a common intermediate, which is crucial for systematic structure-activity relationship (SAR) studies. Mechanistic investigations will continue to benefit from advanced spectroscopic and computational tools to provide deeper insights into the electronic properties and reactivity of the scaffold, guiding the synthesis of next-generation compounds.

Potential for Interdisciplinary Research Collaborations and Novel Discoveries Involving the Furo[2,3-g]indole Scaffold

The unique structural and electronic properties of the this compound scaffold make it a fertile ground for interdisciplinary research, promising novel discoveries at the intersection of chemistry, biology, and materials science.

Medicinal Chemistry and Chemical Biology: The most immediate potential lies in strengthening collaborations between synthetic chemists and biologists. The established anticancer potential provides a clear starting point. mdpi.com Future collaborations could focus on identifying the specific molecular targets of these compounds through techniques like chemical proteomics and utilizing computational docking studies to design more potent and selective inhibitors, as has been done for isomeric furoindoles targeting enzymes like cyclin-dependent kinase 2 (CDK2). nih.gov This partnership is essential to move from promising lead compounds to viable therapeutic candidates.

Materials Science: Certain related fused-ring heterocyclic systems have been noted for their fluorescent properties. researchgate.netmdpi.com This opens an exciting avenue for collaboration with materials scientists to explore this compound derivatives as new functional materials. By systematically modifying the scaffold, it may be possible to tune its photophysical properties to develop novel fluorophores for applications such as organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent probes for biological imaging.

Computational Science: The synergy with computational chemists is critical for accelerating discovery in both medicine and materials. Predictive modeling can guide synthetic efforts by identifying derivatives with optimal drug-like properties or desired electronic and photophysical characteristics before their synthesis, saving significant time and resources. nih.gov

Novel discoveries are most likely to emerge from these intersections. For example, a fluorescent furo[2,3-g]indole derivative could be engineered to not only act as a therapeutic agent but also to allow for visualization of its distribution and target engagement within cells, a concept known as "theranostics." The distinct heteroaromatic structure may also possess unforeseen catalytic or electronic properties, opening doors to applications beyond the current focus.

Summary of Research Findings

Research AreaKey Findings & ProgressIdentified Gaps & Future Directions
Synthesis Routes established via cyclization of 6-hydroxyindoles and subsequent aromatization of dihydro-intermediates. researchgate.netmdpi.commdpi.comParent scaffold is underexplored. Need for more efficient, stereoselective, and "green" methods. Focus on late-stage functionalization.
Biology Derivatives show potential as anticancer agents, specifically as SAHA enhancers. mdpi.com Broader furoindole class has diverse bioactivity. beilstein-journals.orgbeilstein-journals.orgMechanisms of action are often unclear. Biological screening has been limited, missing other potential therapeutic applications.
Mechanistic Studies Empirical understanding of cyclization reactions.Lack of deep mechanistic insight. Opportunity for computational studies (DFT, MD) to guide rational design. mdpi.comnih.gov
Interdisciplinary Potential Established link to medicinal chemistry. mdpi.com Noted fluorescence in related systems suggests materials science applications. researchgate.netmdpi.comNeed for formal collaborations to explore photophysics, identify specific biological targets, and develop theranostic agents.

Q & A

Q. What are the standard synthetic protocols for 1H-Furo[2,3-g]indole, and how are reaction conditions optimized?

The synthesis typically involves 1,3-dipolar cycloaddition of carbonyl ylides with indole derivatives to form the fused furoindole core. Key steps include:

  • Temperature control during cycloaddition (e.g., 60–80°C) to minimize side reactions.
  • Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Purification via column chromatography or crystallization to isolate the product . Optimization focuses on reaction time, stoichiometry, and solvent polarity to maximize yield (typically 50–70%) and purity (>95%) .

Q. Which analytical techniques are most effective for confirming the structure of this compound derivatives?

  • X-ray crystallography : Resolves bond angles and stereochemistry (e.g., C28H29NO9 structure in ).
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring fusion patterns.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Q. How is the cytotoxicity of this compound derivatives evaluated in preliminary studies?

  • MTT/Proliferation assays : Test compounds at sub-micromolar concentrations (e.g., 0.1–10 µM) in MT-4 or HeLa cell lines.
  • Dose-response curves : Calculate IC₅₀ values and compare to reference drugs (e.g., doxorubicin).
  • Controls include solvent-only blanks and carbon-ring analogs to assess structural specificity .

Q. What are the common challenges in chromatographic separation of indole derivatives, and how are they addressed?

  • Co-elution of isomers : Use reverse-phase HPLC with acetonitrile/water gradients (e.g., 30–70% ACN).
  • Stationary phase retention : Planetary motion chromatography (450 rpm) achieves 33.5% retention for indole-3-acetic acid derivatives .
  • Detection : UV-Vis at 254 nm or fluorescence for auxin-like compounds .

Q. Which computational methods predict the reactivity of this compound in substitution reactions?

  • Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
  • Molecular docking : Screens binding affinity with biological targets (e.g., DNA topoisomerases) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of hexahydropyrrolo[2,3-b]indole analogs?

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity.
  • Asymmetric catalysis : Palladium-catalyzed cyclizations with BINAP ligands achieve >90% enantiomeric excess .
  • Dynamic kinetic resolution : Optimize reaction kinetics to favor a single stereoisomer .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

  • Orthogonal assays : Combine proliferation (MTT), apoptosis (Annexin V), and DNA damage (Comet assay) data.
  • Cell permeability studies : Measure intracellular concentrations via LC-MS to correlate efficacy with uptake .
  • Transcriptomic profiling : Identify cell-specific resistance mechanisms (e.g., ABC transporter overexpression) .

Q. How are regioselective functionalization challenges addressed in this compound derivatives?

  • Directed C-H activation : Use Pd(OAc)₂ with directing groups (e.g., pyridine) to functionalize C-4 or C-7 positions.
  • Protection/deprotection : Temporarily block reactive sites (e.g., N-1 with Boc groups) during halogenation .

Q. What mechanistic insights explain the enhanced activity of dihydrothieno[2,3-g]quinoline (DTQQ) analogs?

  • DNA intercalation : Planar DTQQ scaffolds stabilize topoisomerase-DNA cleavage complexes.
  • Redox cycling : Thiophene moieties generate reactive oxygen species (ROS) in hypoxic tumor microenvironments .

Q. How can conflicting NMR data for fused indole derivatives be reconciled?

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., ring-flipping) by analyzing chemical shift changes at 25–100°C.
  • NOESY/ROESY : Identifies through-space interactions to confirm substituent orientation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature60–80°CPrevents indole degradation
Solvent PolarityDMF > THF > EtOAcHigher polarity enhances regioselectivity
Catalyst Loading5–10 mol% Pd(PPh₃)₄Balances cost and efficiency

Q. Table 2. Cytotoxicity Data for Select Derivatives

CompoundIC₅₀ (MT-4 cells)Mechanism of ActionReference
DTQQ-4-Cl0.8 µMTopoisomerase II inhibition
Furoindole-7-COOH2.3 µMROS generation

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